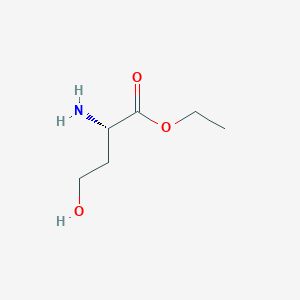![molecular formula C8H12O2 B13562978 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13562978.png)
1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)bicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a ketone functional group This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or norbornadiene as the starting material.
Oxidation: The ketone functional group is introduced through an oxidation reaction, often using oxidizing agents such as chromium trioxide or potassium permanganate.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects.
Comparación Con Compuestos Similares
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Known for its aromatic properties and use in medicinal applications.
Bicyclo[2.2.1]heptan-2-one: A simpler analog without the hydroxymethyl group, used in organic synthesis.
Uniqueness: 1-(Hydroxymethyl)bicyclo[221]heptan-2-one is unique due to the presence of both a hydroxymethyl group and a ketone functional group
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c9-5-8-2-1-6(4-8)3-7(8)10/h6,9H,1-5H2 |
Clave InChI |
CRKLNYZMCIYHBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1CC2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


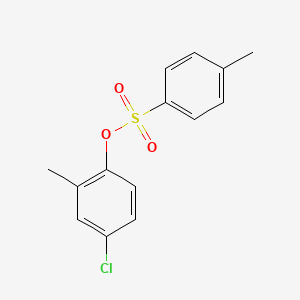
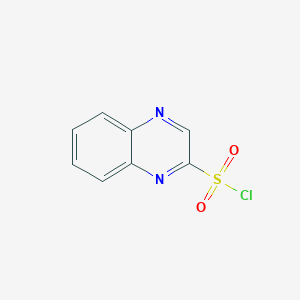
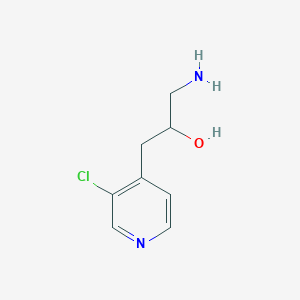
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)
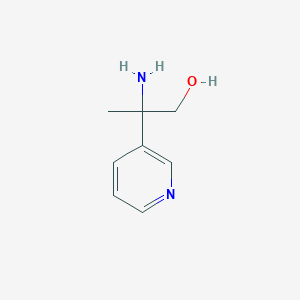

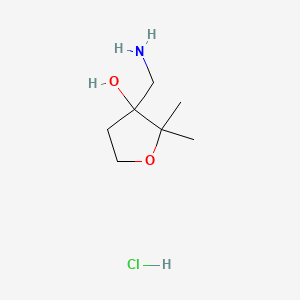
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
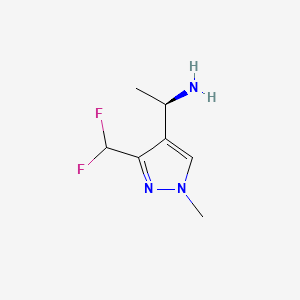
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
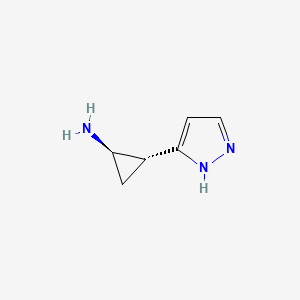
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
